molecular formula C22H20BrClN4O2 B2627472 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 332151-06-1

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2627472
CAS No.: 332151-06-1
M. Wt: 487.78
InChI Key: CRBNTGTYAXCDKO-UHFFFAOYSA-N
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Description

The compound “8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a purine ring system substituted with various groups. The purine ring itself is a bicyclic aromatic ring consisting of a pyrimidine ring fused to an imidazole ring. The bromo, chlorophenyl, methyl, and phenylpropyl groups are all attached to different positions on this ring system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound could potentially be vast, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-5H-purin-7-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClN4O2/c1-26-19-18(28(21(23)25-19)14-16-11-5-6-12-17(16)24)20(29)27(22(26)30)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12,18H,7,10,13-14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJJWUQMBSGEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)CCCC3=CC=CC=C3)CC4=CC=CC=C4Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN4O2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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